molecular formula C12H12N2 B13719712 6-(3-Azetidinyl)isoquinoline

6-(3-Azetidinyl)isoquinoline

Cat. No.: B13719712
M. Wt: 184.24 g/mol
InChI Key: KITMOBYHTFXRRR-UHFFFAOYSA-N
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Description

6-(3-Azetidinyl)isoquinoline is a heterocyclic compound that features both an isoquinoline and an azetidine ring Isoquinoline is a benzopyridine, which is a fusion of a benzene ring and a pyridine ring, while azetidine is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with azetidine derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield isoquinoline derivatives . Additionally, the use of microwave irradiation and copper catalysts has been reported to facilitate the synthesis of substituted isoquinolines .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves multi-step processes that include the use of metal catalysts and specific reaction conditions to ensure high yields and purity. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamines with aldehydes, is a well-known method for producing isoquinoline derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

6-(azetidin-3-yl)isoquinoline

InChI

InChI=1S/C12H12N2/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-8-12/h1-6,12,14H,7-8H2

InChI Key

KITMOBYHTFXRRR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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